molecular formula C11H8ClNO B15281004 5-Chloro-2-phenylpyridin-3-ol

5-Chloro-2-phenylpyridin-3-ol

Cat. No.: B15281004
M. Wt: 205.64 g/mol
InChI Key: IIZARGCWFKIWTE-UHFFFAOYSA-N
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Description

5-Chloro-2-phenylpyridin-3-ol is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenylpyridin-3-ol typically involves the chlorination of 2-phenylpyridin-3-ol. One common method is the reaction of 2-phenylpyridin-3-ol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenylpyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

5-Chloro-2-phenylpyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-phenylpyridin-3-ol is unique due to the presence of both a chlorine atom and a phenyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

5-chloro-2-phenylpyridin-3-ol

InChI

InChI=1S/C11H8ClNO/c12-9-6-10(14)11(13-7-9)8-4-2-1-3-5-8/h1-7,14H

InChI Key

IIZARGCWFKIWTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)Cl)O

Origin of Product

United States

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